6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Description
6-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H13ClFNO . It has a molecular weight of 217.67 .
Molecular Structure Analysis
The SMILES string for this compound is COC1=CC2=C (CNCC2)C=C1F. [H]Cl . This provides a textual representation of the compound’s molecular structure.Scientific Research Applications
Antimycobacterial Activity : A study by Senthilkumar et al. (2008) synthesized derivatives of 1,2,3,4-tetrahydroisoquinoline and evaluated their antimycobacterial activities against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. One compound showed significant in vitro activity and decreased bacterial load in lung and spleen tissues in an animal model (Senthilkumar et al., 2008).
Synthesis and Applications in Chemistry : Forró et al. (2016) described the synthesis of enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, useful in the synthesis of modulators of nuclear receptors (Forró et al., 2016).
Crystal Structure Analysis : A study by Chopra et al. (2006) performed a charge density study of 1-(4-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline. They examined weak intermolecular interactions in the crystal lattice (Chopra et al., 2006).
Biochemical Research : Hirano et al. (2004) reported that 6-Methoxy-4-quinolone, a derivative of 1,2,3,4-tetrahydroisoquinoline, exhibits strong fluorescence and stability in various pH levels, making it useful for biomedical analysis (Hirano et al., 2004).
Pharmacological Research : A study by Hjort et al. (1942) investigated the pharmacological effects of various 1,2,3,4-tetrahydroisoquinoline hydrochlorides on toxicity and circulatory and smooth muscle effects (Hjort et al., 1942).
Properties
IUPAC Name |
6-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKVZKIWAZCDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNCC2=C1)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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